molecular formula C13H12N2OS B11680014 N'-(3-methylbenzylidene)-2-thiophenecarbohydrazide

N'-(3-methylbenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11680014
M. Wt: 244.31 g/mol
InChI Key: OSQPBNAZFBYKKR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide is an organic compound with the molecular formula C14H14N2OS It is a derivative of hydrazide and contains both a thiophene ring and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-methylbenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide
  • N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide
  • N’-(3-fluorobenzylidene)-2-thiophenecarbohydrazide

Uniqueness

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both a thiophene ring and a benzylidene moiety, which confer specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2OS/c1-10-4-2-5-11(8-10)9-14-15-13(16)12-6-3-7-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

OSQPBNAZFBYKKR-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.